3-Amino-5-methylisonicotinaldehyde
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Overview
Description
3-Amino-5-methylisonicotinaldehyde is a chemical compound with a unique structure that includes an amino group, a methyl group, and an isonicotinaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-methylisonicotinaldehyde typically involves multiple steps. One common method starts with the formation of acetyl acetonitrile from ethyl acetate and acetonitrile in the presence of a metal alkali. This intermediate then reacts with p-toluenesulfonyl hydrazide to form a hydrazone, which undergoes a ring closure reaction with hydroxylamine under alkaline conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-methylisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
Major products formed from reactions involving this compound include various substituted isoxazoles, pyridines, and other heterocyclic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
3-Amino-5-methylisonicotinaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for biologically active compounds.
Medicine: Research explores its potential as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-5-methylisonicotinaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can participate in redox reactions, affecting cellular processes. The specific pathways involved depend on the context of its use in research or applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Amino-5-methylisonicotinaldehyde include:
- 3-Amino-5-methylisoxazole
- 5-Amino-3-methylisoxazole
- 3-Amino-2-methylisonicotinaldehyde
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds that are not easily accessible through other routes .
Properties
Molecular Formula |
C7H8N2O |
---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
3-amino-5-methylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c1-5-2-9-3-7(8)6(5)4-10/h2-4H,8H2,1H3 |
InChI Key |
CFPQQYJWIWDBQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1C=O)N |
Origin of Product |
United States |
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